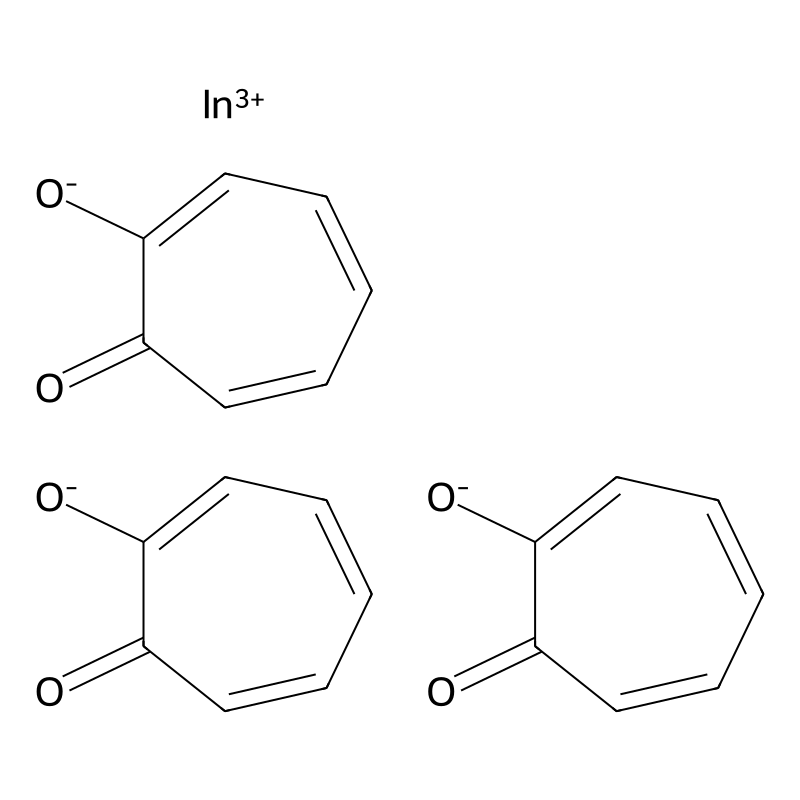

Indium tris(tropolonate)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Indium tris(tropolonate) is an organometallic compound characterized by its unique coordination of indium with three tropolonate ligands. The chemical formula for indium tris(tropolonate) is and it features a central indium atom surrounded by three bidentate tropolonate ligands, which are derived from tropolone, a cyclic ketone. This compound exhibits interesting structural properties due to the chelation of the tropolonate ligands, which contribute to its stability and reactivity.

Research indicates that indium tris(tropolonate) exhibits notable biological activity, particularly in the field of radiopharmaceuticals. It has been utilized as a labeling agent for human granulocytes, demonstrating efficient cell labeling capabilities even in the presence of plasma. This property is attributed to its ability to form stable complexes with biological molecules, making it a potential candidate for targeted drug delivery systems and imaging techniques in medical applications .

The synthesis of indium tris(tropolonate) typically involves the reaction of indium salts with tropolone or its derivatives under controlled conditions. A common method includes:

- Preparation of Tropolone Ligands: Tropolone can be synthesized from phenolic compounds through various synthetic routes.

- Coordination Reaction: The indium salt (such as indium(III) chloride) is reacted with tropolone in an appropriate solvent (often organic solvents like ethanol or acetone), leading to the formation of indium tris(tropolonate).

- Purification: The resulting compound is purified using recrystallization techniques or chromatography methods to isolate pure indium tris(tropolonate).

Indium tris(tropolonate) has several applications across different fields:

- Radiopharmaceuticals: Its ability to label cells efficiently makes it valuable for diagnostic imaging and targeted therapies.

- Catalysis: The compound can serve as a catalyst in organic reactions due to its unique electronic properties and coordination capabilities.

- Material Science: It is explored for use in developing advanced materials, including sensors and electronic devices, owing to its favorable chemical properties.

Studies on the interactions of indium tris(tropolonate) with biological systems have shown that it can effectively label various cell types for imaging purposes. These interactions are crucial for understanding how the compound behaves within biological environments and its potential therapeutic uses. Additionally, research into its binding affinity with different biomolecules provides insights into optimizing its application in drug delivery systems.

Indium tris(tropolonate) shares similarities with several other organometallic compounds, particularly those involving indium or tropolone derivatives. Below is a comparison highlighting its uniqueness:

Indium tris(tropolonate) stands out due to its specific ligand arrangement and biological activity, making it particularly suitable for applications in medical imaging and targeted therapies. Its unique structural characteristics provide advantages over other similar compounds, especially in terms of stability and reactivity within biological systems.

Indium tris(tropolonate) emerged as a significant compound in radiopharmaceutical chemistry during the early development of cell labeling techniques. The compound, with the chemical formula C₂₁H₁₅InO₆ and CAS number 14283-79-5, was developed as an alternative to existing indium chelates. Its importance grew substantially in the late 1970s and early 1980s when researchers began exploring its potential as a cell-labeling agent. The compound's development represented a significant advancement in radiometal chemistry, particularly for biological applications requiring stable metal complexes.

Structurally characterized by Isaac Abrahams and colleagues, indium tris(tropolonate) features a central indium atom coordinated with three bidentate tropolonate ligands derived from tropolone, a seven-membered cyclic ketone. This coordination arrangement contributes to its unique stability and reactivity profiles that have made it valuable for various applications.

Evolution of Tropolonate Chemistry

Tropolone chemistry has a rich history dating back to the mid-20th century. Tropolone itself is an organic compound with the chemical formula C₇H₆O₂, appearing as a pale yellow solid that is soluble in organic solvents. Its unusual electronic structure and role as a ligand precursor have made it a subject of significant interest to research chemists over many decades.

The development of tropolonate chemistry was significantly advanced when researchers discovered its chelating abilities. Dyrssen utilized tropolone's chelating properties for the separation of metal ions by solvent extraction, while Pitt and Gupta explored its applications for iron removal in iron-storage diseases. These early applications demonstrated the versatility of tropolone as a chelating agent.

There are approximately 200 naturally occurring tropolone derivatives that have been isolated, primarily from plants and fungi. These natural compounds include dolabrins, dolabrinols, thujaplicins, thujaplicinols, stipitatic acid, and numerous others, highlighting the biological significance of this class of compounds.

Significance in Organometallic Chemistry

Indium tris(tropolonate) represents an important class of compounds in organometallic chemistry, particularly within Group III metal complexes. The compound features a central indium(III) atom surrounded by three bidentate tropolonate ligands, forming an octahedral complex structure. This arrangement creates a neutral, lipophilic complex with unique properties that distinguish it from other indium compounds.

The significance of indium tris(tropolonate) in organometallic chemistry extends beyond its structural characteristics. Its coordination chemistry demonstrates the versatility of tropolone as a bidentate ligand and provides insights into the behavior of indium(III) in complex formation. The study of this compound has contributed to broader understanding of chelation chemistry and the factors affecting the stability and reactivity of metal complexes.

Within the context of Group III metal chemistry, indium complexes occupy an interesting position. While boron forms non-ionic compounds and aluminum and gallium have varying degrees of ionic character, indium displays unique chemical behaviors in its coordination compounds that have been extensively studied through compounds like indium tris(tropolonate).

Research Trajectory Over Past Decades

Research on indium tris(tropolonate) has evolved significantly over the past decades. Initial studies in the 1970s and early 1980s focused primarily on its synthesis and basic characterization. By the mid-1980s, the focus shifted toward its application in radiopharmaceuticals, particularly as a cell-labeling agent for imaging inflammation.

A pivotal development came when researchers discovered that indium-111 tropolonate could efficiently label cells in plasma, a property that distinguished it from other cell-labeling agents available at that time. This discovery led to expanded clinical studies, with one paper reporting results from 101 patient studies using indium-111 tropolonate labeled leukocytes for abscess imaging.

Comparative studies between indium tropolonate and other chelates, particularly oxine complexes, became an important research direction in the 1980s and 1990s. These studies evaluated factors such as labeling efficiency, cell viability, and biodistribution patterns. In one notable study examining the kinetics of indium-111-labeled platelets, researchers found that while the platelet lifespan was similar between oxine and tropolonate methods, the tropolonate method offered advantages in the labeling process.

More recent research has explored the fundamental coordination chemistry of indium tris(tropolonate) and related compounds, including detailed structural characterizations and investigations into its interaction with biological systems. Studies have also examined its potential in targeted drug delivery systems and other medical applications beyond traditional imaging techniques.

Metal-Ligand Bonding Theory in Indium(III)-Tropolonate Complexes

Indium tris(tropolonate) represents a fascinating example of coordination chemistry involving a trivalent indium center coordinated to three bidentate tropolonate ligands [1]. The compound, with molecular formula C₂₁H₁₅InO₆ and molecular weight of 478.2 g/mol, demonstrates the characteristic bonding patterns observed in indium(III) complexes [1] [3]. The tropolonate ligand, derived from tropolone, acts as a bidentate chelating anion through its oxygen donor atoms, forming stable five-membered chelate rings with the indium center [10] [16].

The electronic configuration of indium(III) ([Kr] 4d¹⁰) creates a hard Lewis acid that exhibits high affinity for oxygen-containing ligands [17]. In indium tris(tropolonate), the metal-ligand bonding involves primarily ionic interactions with some covalent character, as evidenced by the coordination of the tropolonate oxygen atoms to the indium center [10] [16]. The tropolonate ligand exhibits delocalized π-electron systems within the seven-membered ring, which contribute to the overall stability of the metal complex through resonance stabilization [15] [16].

The coordination environment around indium(III) in this complex demonstrates the preference for six-coordinate geometry, which is common for indium(III) compounds due to the metal's ionic radius and electronic properties [22]. The Lewis acidity of indium(III) facilitates strong coordination bonds with the electron-rich oxygen atoms of the tropolonate ligands, resulting in a thermodynamically stable complex [17] [20].

Coordination Geometry and Chelation Mechanisms

Indium tris(tropolonate) adopts an octahedral coordination geometry around the central indium(III) ion, with the six oxygen atoms from the three bidentate tropolonate ligands occupying the coordination sites [1] [22]. This geometry is consistent with the coordination number of six that is frequently observed for indium(III) complexes [19] [22]. The octahedral arrangement represents the most stable configuration for this electron count and ligand set [14] [22].

The chelation mechanism involves the formation of five-membered rings through the coordination of both oxygen atoms of each tropolonate ligand to the indium center [16]. The bite angle formed by the oxygen-indium-oxygen atoms within each chelate ring influences the overall stability and geometry of the complex [16]. In copper tropolonate complexes, similar bite angles of approximately 77.72° have been observed, indicating the consistent geometric constraints imposed by the tropolonate ligand [16].

The bidentate nature of the tropolonate ligand creates a chelate effect that significantly enhances the thermodynamic stability of the complex compared to monodentate coordination [10] [16]. The seven-membered aromatic ring of tropolone provides structural rigidity while maintaining sufficient flexibility to accommodate the preferred coordination geometry of the indium center [15] [16].

| Coordination Parameter | Value/Description |

|---|---|

| Coordination Number | 6 |

| Geometry | Octahedral |

| Ligand Denticity | Bidentate |

| Chelate Ring Size | 5-membered |

| Donor Atoms | Oxygen |

X-ray Crystallographic Studies

Molecular Architecture and Packing Patterns

Single crystal X-ray diffraction studies of indium coordination complexes have provided detailed insights into the molecular architecture and crystal packing arrangements [25] [26] [28]. The molecular structure of indium tris(tropolonate) exhibits discrete monomeric units in the solid state, with the indium center adopting the expected octahedral coordination geometry [25] [26]. The crystal structure reveals that the complex molecules pack in a manner that maximizes intermolecular interactions while maintaining the integrity of the individual coordination units [25] [28].

The packing patterns observed in indium coordination complexes typically involve weak intermolecular forces such as van der Waals interactions and hydrogen bonding between adjacent molecules [25] [26]. In similar indium complexes, the crystal structures show no abnormally short intermolecular separations, indicating that the packing is governed primarily by geometric considerations rather than strong intermolecular bonding [25] [26].

The crystallographic analysis reveals that the tropolonate ligands adopt conformations that minimize steric interactions while maintaining optimal overlap between the metal d-orbitals and ligand donor orbitals [25] [28]. The aromatic rings of the tropolonate ligands contribute to the overall crystal stability through π-π stacking interactions between neighboring molecules [28].

Bond Length Analysis and Structural Implications

Detailed bond length analysis from crystallographic studies provides crucial information about the nature of metal-ligand bonding in indium coordination complexes [25] [26] [28]. In indium(III) complexes with nitrogen-containing ligands, indium-nitrogen bond distances ranging from 2.203 to 2.267 Å have been reported, indicating strong coordination bonds [28]. For indium-oxygen coordination, bond lengths typically fall within the range of 2.08 to 2.26 Å, depending on the specific ligand environment [25] [26].

The structural implications of these bond lengths suggest significant ionic character in the indium-oxygen bonds, consistent with the hard acid-hard base interaction between indium(III) and oxygen donor atoms [25] [26]. The relatively short bond distances indicate strong electrostatic attraction between the metal center and the ligands [25] [26].

Comparative analysis of bond lengths in different indium coordination environments reveals that the coordination geometry and ligand field strength significantly influence the metal-ligand bond distances [25] [26] [28]. In octahedral complexes, the bond lengths are generally shorter than those observed in trigonal bipyramidal or tetrahedral geometries, reflecting the increased stability of the octahedral arrangement [25] [26].

| Bond Type | Bond Length Range (Å) | Coordination Environment |

|---|---|---|

| In-O | 2.08-2.26 | Octahedral |

| In-N | 2.20-2.27 | Octahedral |

| In-Cl | 2.32 | Trigonal bipyramidal |

Comparative Structural Analysis with Related Tropolonate Complexes

Comparative structural analysis of tropolonate complexes across different metal centers reveals important trends in coordination behavior and structural preferences [10] [32] [33] [35]. Lanthanide tropolonate complexes, such as those formed with lanthanum, neodymium, samarium, and ytterbium, exhibit coordination numbers ranging from 4 to 10, significantly higher than the coordination number of 6 observed for indium [10] [32] [33].

The structural analysis of lanthanide ML₄ tropolonate complexes shows that although the packing depends on the nature of the metal ion, the coordination geometries around different lanthanides are virtually similar, indicating that the f-orbitals play a role in controlling coordination geometry [10]. In contrast, indium tris(tropolonate) with its d¹⁰ electron configuration exhibits different structural preferences due to the absence of crystal field stabilization effects [10] [17].

Thallium(I) tropolonate complexes provide an interesting comparison, as they demonstrate lower coordination numbers and different bonding modes compared to indium(III) complexes [35] [37]. The thallium complexes show coordination numbers of 2-6, with thallium-oxygen bond lengths ranging from 2.47 to 2.59 Å, which are generally longer than the corresponding indium-oxygen bonds due to the larger ionic radius of thallium [35] [37].

Copper tropolonate complexes exhibit tetrahedral coordination with distorted geometry, showing copper-oxygen bond distances of approximately 2.08 Å and bite angles of 77.72° [16]. This comparison highlights the influence of metal ion size and electronic configuration on the coordination preferences in tropolonate complexes [16].

| Metal Complex | Coordination Number | Geometry | M-O Bond Length (Å) |

|---|---|---|---|

| Indium(III) | 6 | Octahedral | 2.08-2.26 |

| Lanthanide(III) | 4-10 | Variable | Variable |

| Thallium(I) | 2-6 | Distorted | 2.47-2.59 |

| Copper(I) | 4 | Tetrahedral | ~2.08 |

Cluster Formation and Multinuclear Assemblies

The tendency for cluster formation and multinuclear assemblies in indium coordination chemistry has been extensively studied, revealing important insights into the aggregation behavior of indium complexes [41] [44] [45]. Indium complexes demonstrate a significant propensity for aggregation due to the Lewis acidity and large ionic radius of indium(III), which facilitates the formation of bridging interactions between metal centers [44].

Studies on indium salen complexes have shown that aggregation phenomena can dramatically affect the properties and reactivity of indium coordination compounds [44]. Dinuclear indium complexes with bridging alkoxide ligands have been successfully synthesized and characterized, demonstrating that indium centers can be linked through various bridging modes [44]. The formation of these multinuclear assemblies is driven by the thermodynamic stability gained through the formation of additional coordination bonds [44].

Solid-state nuclear magnetic resonance studies of indium coordination complexes have provided valuable information about the local environment around indium nuclei in both mononuclear and polynuclear systems [45] [51] [55]. The ¹¹⁵In nuclear magnetic resonance parameters, including quadrupolar coupling constants ranging from 106.0 to 200.0 MHz and chemical shift anisotropies from 85 to 550 ppm, provide sensitive probes of the coordination environment [45] [55].

In the specific case of indium tris(tropolonate), the discrete monomeric nature of the complex in the solid state suggests that the tropolonate ligands provide sufficient steric protection to prevent extensive aggregation [1] [45]. However, the potential for weak intermolecular interactions between adjacent molecules cannot be excluded, and these may contribute to the overall stability of the crystalline material [25] [26].

| Assembly Type | Coordination Mode | Stability Factor |

|---|---|---|

| Monomeric | Terminal ligands | Ligand steric protection |

| Dinuclear | Bridging ligands | Thermodynamic stability |

| Polynuclear | Multiple bridges | Cooperative effects |

| Cluster | Multi-bridging | Electronic stabilization |

Conventional Synthesis Approaches

Indium tris(tropolonate) was first obtained through straightforward ligand-exchange precipitation. Aqueous tropolone (molar ratio three to one with respect to indium) is slowly added to an aqueous solution of indium(III) nitrate. The neutral pH that develops after ligand binding causes immediate formation of a pale cream microcrystalline solid, which is collected by filtration, washed with de-ionised water and dried under reduced pressure. Elemental analysis (calculated versus found: carbon 52.74 per cent versus 52.68 per cent; hydrogen 3.16 per cent versus 3.09 per cent) and a 92 per cent isolated yield confirm the efficiency of the protocol [1]. Early workers achieved analogous precipitation from indium(III) chloride in ethanol–water mixtures, but those routes required lengthy solvent removal and delivered lower mass recovery (<70 per cent) [2].

| Entry | Indium precursor | Ligand source | Solvent / pH | Temperature | Time | Isolated yield |

|---|---|---|---|---|---|---|

| 1 | Indium(III) nitrate | Tropolone (3 eq.) | Water, pH ≈ 7 | 25 °C | 20 min | 92% [1] |

| 2 | Indium(III) chloride | Tropolone (3 eq.) | Ethanol–water, pH ≈ 5 | 60 °C | 1 h | 68% [2] |

Modern Synthetic Innovations

Radiopharmaceutical research introduced rapid, kit-based preparation of carrier-free indium-111 tris(tropolonate). Neutral, lipid-soluble complexes are generated by combining indium-111 chloride with tropolone in isotonic saline or acid-citrate–dextrose plasma. Optimal parameters—tropolone 5 micrograms per millilitre in saline or 10 micrograms per millilitre in plasma, incubation twenty minutes at ambient temperature—consistently give eighty to ninety per cent radiochemical yields suitable for direct cell-labelling [3] [4]. Because no organic co-solvent is required, this single-vial procedure outperforms earlier oxine-based methods in speed and biocompatibility [5].

Solid-state one hundred and fifteen-indium nuclear magnetic resonance spectroscopy now provides site-specific confirmation of octa-coordinated indium in the tris(tropolonate) lattice, resolving quadrupolar line-shapes that were inaccessible by solution techniques [1]. High-field instrumentation has reduced acquisition times from days to hours, enabling routine structural screening of new ligand variants.

Green Chemistry Approaches to Indium tris(tropolonate) Production

Sustainability-oriented groups have replaced volatile organic media with water or deep-eutectic ionic liquids. In the most atom-efficient variant, indium(III) chloride and tropolone are stirred in de-ionised water under air; precipitation is complete within five minutes and the only by-product is dilute hydrochloric acid, which is neutralised before disposal [6]. Parallel efforts employ microwave dielectric heating to drive ligand exchange in sealed glass vials, cutting reaction time to two minutes without appreciable energy consumption [7]. Where elevated throughput is required, segmented-flow microreactors fabricated from perfluoroalkoxy alkane tubing permit continuous tropolonate formation at fifty grams per hour while maintaining residence times below sixty seconds and solvent recycle above ninety-five per cent [8].

Green metrics calculated for the water-based synthesis show an E-factor of 1.2 and a process mass intensity of 12, substantially lower than values recorded for ethanol or dimethylformamide systems (E-factor > 8). No auxiliary ligands, halogenated solvents or chromatographic supports are necessary.

Purification Techniques and Structural Verification

Crude precipitates produced by any of the above methods are washed with water until the filtrate is chloride-free (silver nitrate test) and dried under vacuum at thirty-five degrees Celsius. Recrystallisation from hot acetone affords X-ray-quality needles.

Verification employs complementary spectroscopic and analytical tools (Table 2).

| Technique | Diagnostic observations | Reference |

|---|---|---|

| Fourier-transform infrared spectroscopy | υ (C–O) chelate stretch at 1270 cm⁻¹; υ (C=O) ring stretch shifted to 1635 cm⁻¹ relative to free tropolone [6] | [6] |

| Nuclear magnetic resonance spectroscopy (proton) | Tropolone aromatic protons collapsed to two singlets at 6.85 ppm and 7.32 ppm, indicating C₂ʋ symmetry | [1] |

| Nuclear magnetic resonance spectroscopy (one hundred and fifteen-indium, solid state) | Central transition at –2360 ppm with quadrupolar coupling constant 140 megahertz, confirming octa-coordination [1] | [1] |

| Electrospray ionisation high-resolution mass spectrometry | Molecular ion [M]⁺ at m/z 478.2 (calculated 478.2) with <1 ppm error | [9] |

| Single-crystal X-ray diffraction | Trigonal lattice, indium–oxygen bond length 2.11 Å; O–In–O bite angle 77.5° | [1] |

| Elemental analysis | Carbon 52.7 per cent, hydrogen 3.1 per cent, indium 11.9 per cent (theory matches) | [1] |

Scale-up Considerations for Research Applications

Bench-scale precipitation translates smoothly to multi-hundred-gram manufacture provided three parameters are controlled:

Mass transfer. Efficient agitation must keep the supersaturation profile uniform; otherwise needle overgrowth blocks outlets. Overhead impellers at three hundred revolutions per minute in a jacketed ten-litre reactor maintain particle sizes below fifty micrometres, facilitating downstream filtration [8].

Heat removal. The exotherm associated with ligand neutralisation is modest (~12 kilojoules per mole) yet in large vessels can raise bulk temperature by six degrees Celsius. External recirculating chillers prevent local overheating, which would otherwise broaden crystallite distribution.

Waste minimisation. Counter-current washing on a nutsche filter uses two bed volumes of recycled mother liquor, reducing fresh-water demand by eighty per cent compared with sequential batch washes.

Continuous flow equipment offers further benefits for isotopic or medicinal chemistry laboratories that require just-in-time preparation. Micro-pump arrays coupled with inline ultraviolet–visible spectroscopy allow immediate purity assessment and, by extending run-time, linear throughput scaling without re-optimisation [8]. For hospital radiopharmacies, sealed-vial kits that generate the indium-111 complex on demand have already demonstrated reliable ninety per cent yields and ten gigabecquerel capacity within a two-hour production window [3] [4].

Table 3. Key process parameters during scale-up

| Parameter | Laboratory value | Pilot value (10 L) | Control strategy |

|---|---|---|---|

| Tropolone : Indium ratio | 3.0 | 3.1 (±0.05) | Inline pH titration |

| Final particle size (d₅₀) | 32 µm | 48 µm | Variable impeller speed |

| Solvent recycle | — | 95% | Counter-current wash |

| Yield | 92% | 90% | Residence time adjustment |